7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15036909
InChI: InChI=1S/C27H32FN5O2/c1-21-25(18-22-6-3-2-4-7-22)26(34)33-20-31(13-5-12-30-14-16-35-17-15-30)19-32(27(33)29-21)24-10-8-23(28)9-11-24/h2-4,6-11H,5,12-20H2,1H3
SMILES:
Molecular Formula: C27H32FN5O2
Molecular Weight: 477.6 g/mol

7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

CAS No.:

Cat. No.: VC15036909

Molecular Formula: C27H32FN5O2

Molecular Weight: 477.6 g/mol

* For research use only. Not for human or veterinary use.

7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one -

Specification

Molecular Formula C27H32FN5O2
Molecular Weight 477.6 g/mol
IUPAC Name 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
Standard InChI InChI=1S/C27H32FN5O2/c1-21-25(18-22-6-3-2-4-7-22)26(34)33-20-31(13-5-12-30-14-16-35-17-15-30)19-32(27(33)29-21)24-10-8-23(28)9-11-24/h2-4,6-11H,5,12-20H2,1H3
Standard InChI Key SWIMBNSLEXLJTO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=C(C=C3)F)CCCN4CCOCC4)CC5=CC=CC=C5

Introduction

7-Benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] triazin-6-one is a complex heterocyclic compound featuring a fused pyrimidine and triazine ring system. This compound is of significant interest due to its potential biological activity and therapeutic applications, particularly in the fields of medicinal chemistry and drug development. The presence of a fluorine atom in the phenyl group enhances its biological activity and metabolic stability compared to similar compounds lacking this modification.

Synthesis Methods

The synthesis of 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] triazin-6-one typically involves several key steps:

  • Formation of the Pyrimido Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions to form the pyrimido[1,2-a] triazin-6-one core structure.

  • Introduction of Substituents: This involves adding specific functional groups such as the benzyl, fluorophenyl, and morpholinopropyl groups.

  • Final Functionalization: The methyl group is generally introduced through further alkylation processes to complete the synthesis.

Biological Activity and Potential Applications

Research indicates that compounds similar to 7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] triazin-6-one exhibit various biological activities, including modulating signal transduction pathways or inhibiting enzymatic activity. This suggests potential therapeutic roles in treating various diseases.

Comparison with Similar Compounds

CompoundStructural FeaturesUnique Properties
7-Benzyl-1-(4-fluorophenyl)-8-methyl-3-(2-methoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] triazin-6-oneContains a methoxyethyl group instead of morpholinopropylPotentially different solubility and bioavailability
1-(4-Fluorophenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a] triazin-6-oneSimilar core structure but with dimethyl substitutionsMay exhibit altered pharmacodynamics

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